5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE
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Overview
Description
5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE is a chemical compound known for its potential applications in medicinal chemistry. This compound is characterized by its isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the piperidin-1-yl group and the carboxamide functionality further enhances its chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of this compound, also known as Apixaban , is activated factor X (FXa) . FXa plays a crucial role in the blood coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin . Thrombin, in turn, is responsible for the conversion of fibrinogen to fibrin, leading to clot formation .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This binding prevents FXa from catalyzing the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade .
Biochemical Pathways
By inhibiting FXa, Apixaban disrupts the coagulation cascade, reducing thrombin generation . This leads to a decrease in the conversion of fibrinogen to fibrin, ultimately reducing clot formation . Although Apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a rapid onset of action, with an association rate constant of approximately 20 μM−1/s . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl Apixaban (O-demethyl Apixaban sulfate) has been identified as the major circulating metabolite of Apixaban in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of Apixaban’s action primarily involve the reduction of clot formation. By inhibiting FXa, Apixaban reduces thrombin generation, which in turn decreases the conversion of fibrinogen to fibrin . This results in a lower likelihood of clot formation, thereby reducing the risk of thromboembolic events .
Action Environment
The action, efficacy, and stability of Apixaban can be influenced by various environmental factors. It’s important to note that individual patient factors such as age, weight, renal function, and concomitant medications can influence the pharmacokinetics and pharmacodynamics of Apixaban .
Preparation Methods
The synthesis of 5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE involves several steps. One common synthetic route includes the reaction of 5-methylisoxazole-4-carboxylic acid with 4-(2-oxopiperidin-1-yl)aniline under specific reaction conditions. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It has been investigated for its potential to inhibit specific enzymes and receptors.
Comparison with Similar Compounds
5-METHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar isoxazole structure.
Razaxaban: Another FXa inhibitor with structural similarities to the compound .
Indole derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities and therapeutic potential.
Properties
IUPAC Name |
5-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-14(10-17-22-11)16(21)18-12-5-7-13(8-6-12)19-9-3-2-4-15(19)20/h5-8,10H,2-4,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOPDCWBNCPQET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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